molecular formula C95H64N8O4Zn2 B3028478 Pentamethylene Bis[4-(10,15,20-triphenylporphin-5-yl)benzoate]dizinc(II) CAS No. 210769-64-5

Pentamethylene Bis[4-(10,15,20-triphenylporphin-5-yl)benzoate]dizinc(II)

Cat. No.: B3028478
CAS No.: 210769-64-5
M. Wt: 1512.3 g/mol
InChI Key: NBWTUFLOLJEGJZ-UHFFFAOYSA-L
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Description

Pentamethylene Bis[4-(10,15,20-triphenylporphin-5-yl)benzoate]dizinc(II) is a complex organometallic compound known for its unique structural and chemical properties. This compound is primarily used as a reagent in the exciton chirality method, which is a technique employed to determine the absolute configuration of stereogenic centers in molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pentamethylene Bis[4-(10,15,20-triphenylporphin-5-yl)benzoate]dizinc(II) involves multiple steps, starting with the preparation of the porphyrin core. The porphyrin core is synthesized through the condensation of pyrrole and benzaldehyde derivatives under acidic conditions. The resulting porphyrin is then metallated with zinc acetate to form the zinc porphyrin complex. Finally, the zinc porphyrin complex is esterified with pentamethylene bis(benzoic acid) to yield the desired compound .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, solvent, and catalysts to ensure high yield and purity. The compound is typically produced in inert atmospheres to prevent oxidation and degradation .

Chemical Reactions Analysis

Types of Reactions

Pentamethylene Bis[4-(10,15,20-triphenylporphin-5-yl)benzoate]dizinc(II) undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperatures and inert atmospheres to maintain the stability of the compound .

Major Products Formed

The major products formed from these reactions include various zinc porphyrin complexes, substituted benzoate derivatives, and oxidized porphyrin species .

Scientific Research Applications

Pentamethylene Bis[4-(10,15,20-triphenylporphin-5-yl)benzoate]dizinc(II) has several scientific research applications:

    Chemistry: Used as a reagent in the exciton chirality method for determining the absolute configuration of stereogenic centers.

    Biology: Employed in studies involving metalloporphyrins and their interactions with biological molecules.

    Medicine: Investigated for its potential use in photodynamic therapy due to its light-absorbing properties.

    Industry: Utilized in the development of advanced materials and sensors.

Mechanism of Action

The mechanism of action of Pentamethylene Bis[4-(10,15,20-triphenylporphin-5-yl)benzoate]dizinc(II) involves its ability to interact with light and generate reactive oxygen species. The zinc porphyrin core absorbs light, leading to the excitation of electrons and the formation of singlet oxygen. This reactive oxygen species can then interact with various molecular targets, leading to oxidative damage or signaling events .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pentamethylene Bis[4-(10,15,20-triphenylporphin-5-yl)benzoate]dizinc(II) is unique due to its specific structural arrangement, which enhances its stability and reactivity. The presence of the pentamethylene bis(benzoate) groups provides additional sites for chemical modification and interaction, making it a versatile compound for various applications .

Properties

IUPAC Name

dizinc;5-[4-(10,15,20-triphenylporphyrin-22,24-diid-5-yl)benzoyl]oxypentyl 4-(10,15,20-triphenylporphyrin-22,24-diid-5-yl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C95H66N8O4.2Zn/c104-94(68-38-34-66(35-39-68)92-82-54-50-78(100-82)88(62-26-12-3-13-27-62)74-46-42-70(96-74)86(60-22-8-1-9-23-60)71-43-47-75(97-71)89(63-28-14-4-15-29-63)79-51-55-83(92)101-79)106-58-20-7-21-59-107-95(105)69-40-36-67(37-41-69)93-84-56-52-80(102-84)90(64-30-16-5-17-31-64)76-48-44-72(98-76)87(61-24-10-2-11-25-61)73-45-49-77(99-73)91(65-32-18-6-19-33-65)81-53-57-85(93)103-81;;/h1-6,8-19,22-57H,7,20-21,58-59H2,(H2-2,96,97,98,99,100,101,102,103,104,105);;/q-2;2*+2/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBWTUFLOLJEGJZ-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=CC=C7)C8=CC=C(C=C8)C(=O)OCCCCCOC(=O)C9=CC=C(C=C9)C1=C2C=CC(=N2)C(=C2C=CC(=C(C5=NC(=C(C6=CC=C1[N-]6)C1=CC=CC=C1)C=C5)C1=CC=CC=C1)[N-]2)C1=CC=CC=C1)C=C4)C1=CC=CC=C1)[N-]3.[Zn+2].[Zn+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C95H64N8O4Zn2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1512.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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